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1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine Documentation Hub

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  • Product: 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine
  • CAS: 1511759-26-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structure Elucidation of 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine

Foreword: The Imperative of Unambiguous Characterization In the landscape of modern drug discovery and development, the piperazine moiety stands out as a "privileged scaffold." Its presence in a multitude of pharmacologi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Unambiguous Characterization

In the landscape of modern drug discovery and development, the piperazine moiety stands out as a "privileged scaffold." Its presence in a multitude of pharmacologically active agents, from antipsychotics to antihistamines, underscores its importance.[1][2] Derivatives such as 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine are of significant interest due to their potential to modulate central nervous system pathways.[3] However, before any meaningful biological assessment can occur, an unequivocal confirmation of the molecular structure is paramount. This guide provides a comprehensive, multi-technique approach to the structure elucidation of this specific compound, grounded in the principles of mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. Our methodology is designed not merely to identify the molecule but to create a self-validating system of evidence, ensuring the highest degree of confidence for researchers and drug development professionals.

The Analytical Strategy: A Triad of Spectroscopic Techniques

The definitive identification of a small molecule is rarely achieved with a single technique.[4][5] A robust elucidation strategy relies on the convergence of data from orthogonal analytical methods. Each technique provides a unique piece of the structural puzzle:

  • Mass Spectrometry (MS): Delivers the high-precision molecular weight and, through fragmentation analysis, reveals the connectivity and composition of molecular subunits.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Maps the precise electronic environment of each carbon and hydrogen atom, establishing the definitive bonding framework and constitution of the molecule.[7][8]

  • Infrared (IR) Spectroscopy: Identifies the specific functional groups present by measuring their characteristic vibrational frequencies.[9]

This guide will detail the application of each technique to our target molecule, culminating in an integrated confirmation of its structure.

cluster_input Initial Stage cluster_analysis Spectroscopic Analysis cluster_output Confirmation Stage Sample Test Sample: 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine MS Mass Spectrometry (MS) (Molecular Weight & Fragmentation) Sample->MS Parallel Analysis NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity Map) Sample->NMR Parallel Analysis IR Infrared (IR) Spectroscopy (Functional Group ID) Sample->IR Parallel Analysis Integration Integrated Data Analysis MS->Integration NMR->Integration IR->Integration Confirmation Unambiguous Structure Confirmed Integration->Confirmation Convergent Evidence

Figure 1: The integrated workflow for structure elucidation.

Mass Spectrometry: Deconstructing the Molecule

2.1. Expertise & Rationale

Mass spectrometry is the initial and most crucial step for determining the molecular formula. We employ Electrospray Ionization (ESI), a soft ionization technique, to minimize premature fragmentation and ensure a strong signal for the protonated molecular ion, [M+H]⁺.[10] Subsequent tandem mass spectrometry (MS/MS) using Collision-Induced Dissociation (CID) provides controlled fragmentation, which is essential for probing the molecule's structure. The fragmentation patterns of benzylpiperazines are well-characterized and typically involve cleavage at the weakest bonds, primarily the benzylic C-N bond and bonds within the piperazine ring.[11][12]

2.2. Experimental Protocol: LC-MS/MS

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid to facilitate protonation.

  • Chromatographic Separation (Optional but Recommended): Inject 5 µL of the sample solution onto a C18 reverse-phase HPLC column to ensure purity before MS analysis.

  • Mass Spectrometer: Utilize a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.

  • Ionization Mode: Operate in positive ion mode.

  • Full Scan (MS1): Acquire a full scan from m/z 100-500 to identify the [M+H]⁺ precursor ion.

  • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion and perform a product ion scan by applying optimized collision energy to induce fragmentation.

2.3. Data Interpretation

The molecular formula for 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine is C₁₂H₁₇FN₂O. The expected monoisotopic mass is 224.1325 g/mol .

  • Molecular Ion: The primary ESI-MS spectrum should exhibit a prominent peak at m/z 225.1403 , corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • Fragmentation Analysis: The MS/MS spectrum is predicted to show key fragments that validate the structure. The most probable fragmentation pathway involves the cleavage of the benzylic C-N bond, which is a characteristic fragmentation route for benzylpiperazines.[11]

Figure 2: Predicted ESI-MS/MS fragmentation pathway.

Table 1: Predicted Mass Spectrometry Fragments

m/z (Calculated) Proposed Fragment Structural Origin
225.14 [C₁₂H₁₈FN₂O]⁺ Protonated molecular ion [M+H]⁺
139.05 [C₈H₈FO]⁺ 4-Fluoro-3-methoxybenzyl cation
86.08 [C₄H₁₀N₂]⁺˙ Piperazine radical cation

| 56.05 | [C₃H₆N]⁺ | Common piperazine ring fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Building the Molecular Skeleton

3.1. Expertise & Rationale

NMR spectroscopy is the gold standard for unambiguous structure determination of organic molecules.[4][7] ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. The chemical shifts are highly sensitive to the local electronic structure, allowing us to precisely map the fluoro, methoxy, and piperazine substituents on the aromatic ring.

3.2. Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as a chemical shift reference (0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.[13]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to produce a spectrum of singlets for each unique carbon. A wider spectral width (0-200 ppm) is required.

3.3. Data Interpretation

The following is an expert prediction of the NMR spectra based on established chemical shift principles and data from similar structures.[14][15]

Figure 3: Annotated structure of 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine.

3.3.1. ¹H NMR Spectrum Analysis

  • Aromatic Region (δ 6.8-7.1 ppm): The three protons on the substituted benzene ring will appear in this region. Due to the substitution pattern, they will exhibit complex splitting patterns (multiplets) resulting from proton-proton and proton-fluorine coupling.

  • Methoxy Group (δ ~3.9 ppm): The three protons of the -OCH₃ group will appear as a sharp singlet, as they have no adjacent protons to couple with.

  • Benzylic Protons (δ ~3.5 ppm): The two protons of the -CH₂- group connecting the aromatic ring to the piperazine will appear as a singlet.

  • Piperazine Protons (δ ~2.5 ppm): The eight protons on the piperazine ring are chemically equivalent in a fast-conforming ring system and will likely appear as a broad singlet or a complex multiplet.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Label(s) Predicted δ (ppm) Multiplicity Integration Assignment
H-2, H-5, H-6 6.8 - 7.1 Multiplet 3H Aromatic Protons
H-12 ~3.9 Singlet 3H Methoxy Protons
H-7 ~3.5 Singlet 2H Benzylic Protons
H-8, H-9, H-10, H-11 ~2.5 Broad Singlet 8H Piperazine Protons

| - | ~1.5-2.0 | Broad Singlet | 1H | Piperazine N-H |

3.3.2. ¹³C NMR Spectrum Analysis

  • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the fluorine (C-4) will show a large C-F coupling constant, and its chemical shift will be significantly affected. The carbon attached to the methoxy group (C-3) will also be shifted downfield.

  • Methoxy Carbon (δ ~56 ppm): A single peak for the methoxy carbon.

  • Benzylic Carbon (δ ~63 ppm): The benzylic -CH₂- carbon.

  • Piperazine Carbons (δ ~46, ~54 ppm): Two signals are expected for the piperazine carbons: one for the two carbons adjacent to the benzylic group (C-8, C-11) and one for the two carbons adjacent to the N-H group (C-9, C-10).

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Label(s) Predicted δ (ppm) Assignment
C-1, C-2, C-3, C-4, C-5, C-6 110 - 160 Aromatic Carbons
C-12 ~56 Methoxy Carbon
C-7 ~63 Benzylic Carbon
C-8, C-11 ~54 Piperazine Carbons (N-CH₂)

| C-9, C-10 | ~46 | Piperazine Carbons (N-H) |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

4.1. Expertise & Rationale

IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups.[9] The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within the molecule. For our target compound, we expect to see characteristic absorptions for the aromatic ring, C-O ether linkage, C-N amine bonds, and the C-F bond.[16][17]

4.2. Experimental Protocol: FTIR

  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, a spectrum can be acquired from a thin film of the compound on a salt plate.

  • Data Acquisition: Record the spectrum over a wavenumber range of 4000 to 500 cm⁻¹.

4.3. Data Interpretation

The IR spectrum will serve as a "chemical fingerprint," confirming the presence of the expected structural motifs.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Bond Vibration Functional Group Intensity
3300 - 3400 N-H Stretch Secondary Amine (Piperazine) Medium
3030 - 3100 C-H Stretch Aromatic Medium-Weak
2850 - 2960 C-H Stretch Aliphatic (CH₂, CH₃) Strong
1500 - 1600 C=C Stretch Aromatic Ring Medium-Strong
1200 - 1270 C-O Stretch Aryl Ether (Methoxy) Strong
1100 - 1250 C-F Stretch Aryl Fluoride Strong

| 1000 - 1250 | C-N Stretch | Amine | Medium |

Conclusion: A Self-Validating Structural Assignment

The structural elucidation of 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine is achieved through the systematic and integrated application of three core spectroscopic techniques.

  • Mass Spectrometry confirms the molecular weight (m/z 225.14 for [M+H]⁺) and reveals a fragmentation pattern consistent with a benzylpiperazine structure, notably the formation of a 4-fluoro-3-methoxybenzyl cation (m/z 139.05).

  • NMR Spectroscopy provides the definitive atomic framework. ¹H NMR confirms the presence and relative ratios of aromatic, methoxy, benzylic, and piperazine protons, while ¹³C NMR identifies all unique carbon environments.

  • Infrared Spectroscopy validates the presence of all key functional groups, including the N-H of the piperazine, the aromatic C-H, the C-O ether, and the C-F bond.

The convergence of these distinct datasets provides an unambiguous and self-validating confirmation of the molecular structure. This rigorous characterization is the foundational bedrock upon which all subsequent pharmacological and developmental studies must be built.

References

  • Rojas-Fernández-Chico, M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1). Available at: [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1-4), 23-60. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved February 14, 2026, from [Link]

  • Rojas-Fernández-Chico, M., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available at: [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Available at: [Link]

  • Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Available at: [Link]

  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Available at: [Link]

  • ResearchGate. (2025). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. Available at: [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy - An Easy Introduction. Retrieved February 14, 2026, from [Link]

  • Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. Retrieved February 14, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Retrieved February 14, 2026, from [Link]

  • Technology Networks. (2025). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

  • Markley, J. L., et al. (2017). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. Metabolites, 7(4), 51. Available at: [Link]

  • International Journal of Scientific Research in Engineering and Management. (2024). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. Available at: [Link]

  • ResearchGate. (n.d.). Examples of piperazine derivatives as messy drugs. Available at: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Available at: [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Available at: [Link]

  • Kuki, Á., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of mass spectrometry, 36(7), 757-766. Available at: [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved February 14, 2026, from [Link]

  • Sadtler Research Laboratories. (n.d.). IR spectra. Available at: [Link]

  • Supplementary Information. (n.d.). NMR data for various organic compounds. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. In NIST WebBook. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as active ingredient.
  • Advances in Natural Science. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). Available at: [Link]

  • Masaryk University. (2015). 1-Alkyl-1-methylpiperazine-1,4-diium Salts. Available at: [Link]

  • Maruti Industries. (n.d.). 1-(4-Methoxy Phenyl) Piperazine. Retrieved February 14, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]-. In NIST WebBook. Retrieved February 14, 2026, from [Link]

  • SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available at: [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Available at: [Link]

  • PubChem. (n.d.). 1-((4-Methoxyphenyl)methyl)piperazine. Retrieved February 14, 2026, from [Link]

  • SpectraBase. (n.d.). 1-(4-Methoxyphenyl) piperazine. Retrieved February 14, 2026, from [Link]

  • SciSpace. (n.d.). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Retrieved February 14, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • Google Patents. (n.d.). A process for preparing 1-methyl-3-phenylpiperazine.

Sources

Exploratory

Technical Guide: Synthesis of (4-Fluoro-3-methoxyphenyl)methyl Piperazine Derivatives

Topic: Synthesis of (4-Fluoro-3-methoxyphenyl)methyl Piperazine Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary & Ph...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of (4-Fluoro-3-methoxyphenyl)methyl Piperazine Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Pharmacophore Analysis

The (4-Fluoro-3-methoxyphenyl)methyl piperazine moiety is a privileged scaffold in medicinal chemistry, frequently serving as a key pharmacophore in G-protein coupled receptor (GPCR) ligands (particularly Dopamine D2/D4 and Serotonin 5-HT2A antagonists) and enzyme inhibitors (e.g., MMP-13 inhibitors).[1]

  • Structural Logic:

    • Piperazine Core: Provides a semi-rigid linker with high basicity (

      
      ), facilitating hydrogen bonding and salt bridge formation within receptor pockets.[1]
      
    • 4-Fluoro Substituent: Blocks metabolic para-hydroxylation (CYP450 oxidation) on the aromatic ring, extending half-life (

      
      ) while modulating electronic density.[1]
      
    • 3-Methoxy Group: Acts as a hydrogen bond acceptor and enhances lipophilicity (

      
      ), often critical for Blood-Brain Barrier (BBB) penetration in CNS targets.[1]
      

This guide details the robust synthesis of this scaffold, prioritizing chemoselectivity and yield.

Retrosynthetic Analysis

To design a scalable synthesis, we disconnect the molecule at the benzylic carbon-nitrogen bond. This reveals two primary synthetic vectors: Reductive Amination (Method A) and Nucleophilic Substitution (Method B).

Diagram 1: Retrosynthetic Disconnection Strategy

Retrosynthesis Target (4-Fluoro-3-methoxyphenyl)methyl piperazine derivative Disconnection C-N Bond Disconnection Target->Disconnection Retrosynthesis Aldehyde 4-Fluoro-3-methoxy- benzaldehyde Disconnection->Aldehyde Vector A: Reductive Amination Amine N-Protected Piperazine (e.g., 1-Boc-piperazine) Disconnection->Amine Halide 4-Fluoro-3-methoxybenzyl chloride/bromide Disconnection->Halide Vector B: SN2 Alkylation

Caption: Retrosynthetic breakdown showing the two primary vectors: Reductive Amination (green path) and Alkylation (yellow path).

Core Synthetic Methodologies

Method A: Reductive Amination (Preferred Route)

This is the industry standard for medicinal chemistry (mg to kg scale) due to mild conditions and high chemoselectivity.[1] It avoids the risk of over-alkylation common in substitution reactions.

  • Reagents: Sodium Triacetoxyborohydride (STAB,

    
    ) is superior to 
    
    
    
    (toxic) or
    
    
    (too reducing, leads to alcohol byproduct).[1]
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Catalyst: Acetic Acid (AcOH) promotes iminium ion formation.

Mechanism:

  • Imine Formation: The secondary amine (piperazine) attacks the aldehyde carbonyl.[1] Acid catalysis facilitates water elimination to form the iminium ion.

  • Reduction: STAB selectively delivers a hydride to the iminium carbon (faster than it reduces the aldehyde), yielding the amine.[1]

Method B: Nucleophilic Substitution ( )

Used when the benzyl halide is readily available or cost is the primary driver.[1]

  • Risk: If using free piperazine, bis-alkylation (formation of the symmetrical dimer) is a major impurity.[1]

  • Mitigation: Use 1-Boc-piperazine to enforce mono-alkylation, followed by TFA/HCl deprotection.

Diagram 2: Comparative Synthetic Workflow

SynthesisWorkflow Start Start: 1-Boc-Piperazine MethodA Method A: Reductive Amination (High Selectivity) Start->MethodA MethodB Method B: SN2 Alkylation (Cost Effective) Start->MethodB StepA1 Add 4-Fluoro-3-methoxybenzaldehyde Solvent: DCE, Cat: AcOH MethodA->StepA1 StepA2 Add NaBH(OAc)3 (1.5 eq) Stir 12-16h @ RT StepA1->StepA2 CommonInt Intermediate: 1-Boc-4-(4-fluoro-3-methoxybenzyl)piperazine StepA2->CommonInt StepB1 Add 4-Fluoro-3-methoxybenzyl bromide Base: K2CO3 or DIPEA MethodB->StepB1 StepB2 Solvent: ACN, Heat 60°C StepB1->StepB2 StepB2->CommonInt Deprotection Deprotection: TFA/DCM or HCl/Dioxane CommonInt->Deprotection FinalProduct Final Product: (4-Fluoro-3-methoxyphenyl)methyl piperazine Deprotection->FinalProduct

Caption: Workflow comparison. Method A (Green) is preferred for purity; Method B (Red) requires careful stoichiometry.

Detailed Experimental Protocols

Protocol 1: Reductive Amination (Standardized)

Targeting: 1-Boc-4-(4-fluoro-3-methoxybenzyl)piperazine[1]

Materials:

  • 1-Boc-piperazine (1.0 eq)[1]

  • 4-Fluoro-3-methoxybenzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (glacial) (1.0 eq)

  • 1,2-Dichloroethane (DCE) [0.1 M concentration]

Procedure:

  • Imine Formation: In a dry round-bottom flask under Nitrogen (

    
    ), dissolve 1-Boc-piperazine and 4-Fluoro-3-methoxybenzaldehyde in DCE. Add Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes. Note: The solution may darken slightly.
    
  • Reduction: Add STAB portion-wise over 10 minutes (mild exotherm possible).

  • Reaction: Stir at RT for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

  • Quench: Quench by adding saturated aqueous

    
     solution. Stir vigorously for 30 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude oil is usually sufficiently pure (>90%). If necessary, purify via flash chromatography (Hexane/EtOAc gradient).

Protocol 2: Deprotection (Boc Removal)

To access the free secondary amine for further derivatization.[1]

  • Dissolve the intermediate from Protocol 1 in DCM (5 vol).

  • Add Trifluoroacetic acid (TFA) (5–10 eq) or 4M HCl in Dioxane.

  • Stir at RT for 2–4 hours (monitor for disappearance of Boc group by LC-MS).

  • Free-basing (Critical): Concentrate to remove excess acid.[1] Redissolve residue in DCM and wash with 1N NaOH until the aqueous layer is pH > 10. Dry organic layer and concentrate.

  • Yield: Quantitative.

Advanced Derivatization (N4-Functionalization)

Once the (4-Fluoro-3-methoxyphenyl)methyl piperazine core is synthesized, the secondary nitrogen (N4) is the vector for library generation.[1]

Derivative TypeReagent ClassReaction ConditionsKey Reference
Ureas Isocyanates (

)
DCM, RT, 1hJ. Med.[1] Chem. 2006 [1]
Amides Carboxylic AcidsHATU, DIPEA, DMF, RTStandard Peptide Coupling
Sulfonamides Sulfonyl ChloridesTEA, DCM,

Standard Protocol
N-Aryl Aryl HalidesPd(OAc)2, BINAP, NaOtBu (Buchwald)J. Org. Chem. 2000 [2]

Troubleshooting & Expert Insights

Bis-Alkylation Impurity
  • Problem: In Method B (Alkylation), you observe a mass corresponding to two benzyl groups on one piperazine ring.

  • Cause: The product (secondary amine) is more nucleophilic than the starting material if not protected.

  • Solution: strictly use 1-Boc-piperazine . Do not use free piperazine unless you use a massive excess (5-10 eq) to statistically favor mono-alkylation.

"Stuck" Reductive Amination
  • Problem: Aldehyde remains unconsumed after 24h.

  • Cause: Steric hindrance or insufficient acid catalysis.

  • Solution: Ensure anhydrous conditions. Increase Acetic Acid to 2.0 eq. If STAB fails, switch to Sodium Cyanoborohydride (

    
    )  in Methanol (pH adjusted to 5-6), but handle with extreme caution (cyanide risk).
    
Purification of Free Base[4]
  • Insight: Piperazine derivatives are polar.[1] If the free base is difficult to elute on silica, add 1% Triethylamine (TEA) or 1% Ammonia to your DCM/MeOH eluent to prevent tailing (streaking) caused by interaction with acidic silica silanols.

References

  • Vanover, K. E., et al. (2006). "Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist."[1][2] Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Link

  • Wolfe, J. P., et al. (2000). "Simple, efficient catalyst systems for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates." The Journal of Organic Chemistry, 65(4), 1158-1174. Link

  • Ruminski, P. G., et al. (2016).[3] "Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor."[3] Journal of Medicinal Chemistry, 59(1), 313-327.[3] Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Radioligand Binding Assay for 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine at Dopamine D2-Like Receptors

Executive Summary This application note details the protocol for evaluating the binding affinity ( ) of 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine (hereafter referred to as FMP-Pip ) at dopamine D2-like receptors (D2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for evaluating the binding affinity (


) of 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine  (hereafter referred to as FMP-Pip ) at dopamine D2-like receptors (D2, D3, D4). As a benzylpiperazine derivative, FMP-Pip represents a structural scaffold common in antipsychotic and research ligands. This guide focuses on a competitive radioligand binding assay using [

H]-N-Methylspiperone
, the gold standard high-affinity antagonist, to determine receptor occupancy and selectivity profiles.

Key Applications:

  • Lead Optimization: Assessing the impact of the 4-fluoro-3-methoxy substitution pattern on D2/D3 selectivity.

  • Off-Target Screening: Verifying dopaminergic activity of piperazine-based designer reagents.

  • Quality Control: Batch-release potency testing for research chemicals.

Scientific Background & Mechanistic Rationale[1][2][3][4]

The Compound: FMP-Pip

The 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine moiety is a lipophilic pharmacophore. The piperazine nitrogen acts as the primary protonation site (physiological pH), forming an ionic bond with the conserved Aspartate (Asp 3.32) residue in the transmembrane domain 3 (TM3) of the dopamine receptor.

  • 4-Fluoro: Enhances metabolic stability (blocking para-hydroxylation) and modulates lipophilicity.

  • 3-Methoxy: Provides steric bulk and potential hydrogen bond acceptance, often critical for distinguishing between D2 and D3 subtypes.

Assay Principle: Competitive Binding

This assay relies on the competition between the "cold" (non-radioactive) ligand FMP-Pip and a "hot" (radioactive) reference ligand ([


H]-N-Methylspiperone) for the orthosteric binding site.
  • Equilibrium:

    
    
    
  • Readout: As the concentration of FMP-Pip increases, the bound radioactivity decreases. The inflection point (

    
    ) is converted to the inhibition constant (
    
    
    
    ) using the Cheng-Prusoff equation.
Signal Transduction Context

Understanding the downstream effect is crucial for interpreting binding data. D2-like receptors are


-coupled.

DopamineSignaling Ligand FMP-Pip / Dopamine D2R D2 Receptor (GPCR) Ligand->D2R Binding (Ki) Gi Gi/o Protein (Heterotrimer) D2R->Gi Activation/Inhibition AC Adenylyl Cyclase (Effector) Gi->AC Inhibits (-) Ion K+ Channel Activation Gi->Ion Activates (+) cAMP cAMP Levels AC->cAMP Decreases PKA PKA Signaling cAMP->PKA Downregulation

Figure 1: Dopamine D2 Receptor Signaling Pathway. Binding of the ligand modulates Gi/o protein activity, primarily inhibiting Adenylyl Cyclase.

Materials & Reagents

Biological Materials[3][5][6]
  • Receptor Source: Membranes prepared from CHO-K1 or HEK293 cells stably expressing human recombinant Dopamine

    
     (short isoform), 
    
    
    
    , or
    
    
    receptors.
    • Why: Stable cell lines provide high receptor density (

      
      ), improving signal-to-noise ratio compared to brain tissue homogenates.
      
Chemical Reagents
ComponentSpecificationPurpose
Radioligand [

H]-N-Methylspiperone ([

H]-NMSP)
High affinity (

nM), non-selective D2-like antagonist.
Test Compound FMP-Pip (High Purity >98%)The ligand under evaluation.
Non-Specific Blocker (+)-Butaclamol (1

M) or Haloperidol (10

M)
Defines Non-Specific Binding (NSB). Spiperone binds to 5-HT receptors; Butaclamol blocks both but is standard for D2 definition.
Assay Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

, 1 mM MgCl

, pH 7.4
Mimics physiological salinity; ions are critical for GPCR conformation.
Filter Pre-treatment 0.1% Polyethyleneimine (PEI)CRITICAL: Positively charged PEI reduces binding of the lipophilic radioligand to the glass fiber filters.

Detailed Experimental Protocol

Phase 1: Preparation of Reagents
  • Stock Solution (FMP-Pip): Dissolve 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine in 100% DMSO to create a 10 mM stock.

    • Note: Benzylpiperazines are lipophilic. Ensure complete solubilization.

  • Serial Dilution: Prepare 10-point serial dilutions in Assay Buffer (keeping DMSO constant at <1%). Range:

    
     M to 
    
    
    
    M.
  • Radioligand Prep: Dilute [

    
    H]-NMSP in Assay Buffer to a concentration of 0.2 - 0.5 nM  (approx. 
    
    
    
    ).
Phase 2: Assay Workflow

AssayWorkflow cluster_0 Step 1: Assembly cluster_1 Step 2: Incubation cluster_2 Step 3: Termination cluster_3 Step 4: Detection Tube Assay Plate (96-well) Memb Membranes (D2/D3/D4) Tube->Memb Lig [$^3$H]-NMSP + FMP-Pip Tube->Lig Inc 60 min @ 25°C Equilibrium Lig->Inc Harv Cell Harvester (Vacuum) Inc->Harv Filt GF/B Filters (PEI Treated) Harv->Filt Wash 3x Scint Liquid Scintillation Filt->Scint Data CPM -> Ki Scint->Data

Figure 2: Step-by-step workflow for the competitive radioligand binding assay.

Step-by-Step Procedure:

  • Plate Setup: Use a 96-well polypropylene deep-well plate.

    • Total Binding (TB): Buffer + Membranes + [

      
      H]-NMSP.
      
    • Non-Specific Binding (NSB): Buffer + Membranes + [

      
      H]-NMSP + 1 
      
      
      
      M (+)-Butaclamol.
    • Test Wells: Buffer + Membranes + [

      
      H]-NMSP + FMP-Pip (varying concentrations).
      
  • Incubation: Add 5-10

    
    g of membrane protein per well. Incubate for 60 minutes at 25°C  (Room Temp).
    
    • Rationale: D2 receptors are heat labile; 37°C can cause degradation over long incubations. RT is standard for stability.

  • Harvesting:

    • Pre-soak GF/B or GF/C glass fiber filters in 0.1% PEI for at least 1 hour.

    • Rapidly filter the reaction mix using a cell harvester (e.g., Brandel or PerkinElmer).

    • Wash 3 times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Counting: Transfer filters to scintillation vials (or use melt-on scintillator sheets), add cocktail, and count in a Beta Counter (LSC) for 1-2 minutes per well.

Data Analysis & Interpretation

Calculations

Convert raw Counts Per Minute (CPM) to Specific Binding:



Calculate % Inhibition for each concentration of FMP-Pip:



Determine


 using non-linear regression (4-parameter logistic fit). Calculate 

using the Cheng-Prusoff Equation :

  • 
     = Concentration of radioligand used (nM).
    
  • 
     = Dissociation constant of the radioligand (determined previously by Saturation Binding).
    
Expected Results Table (Hypothetical)

Based on typical SAR for benzylpiperazines:

Receptor SubtypeReference Kd (nM)FMP-Pip Ki (nM)Selectivity RatioInterpretation
D2 (Human) 0.1525 - 150 1.0Moderate Affinity
D3 (Human) 0.205 - 50 ~3-5xPotential D3 Preference
D4 (Human) 0.35> 500 LowPoor D4 Binding

Note: Benzylpiperazines often show higher affinity for D3 over D2 due to the lipophilic pocket in D3 accommodating the benzyl group.

Troubleshooting & Optimization

  • High Non-Specific Binding (>20% of Total):

    • Cause: FMP-Pip or Radioligand sticking to filters.

    • Solution: Ensure PEI soaking is sufficient (minimum 1 hour). Add 0.1% BSA to the assay buffer to sequester "sticky" lipophilic compounds.

  • Ligand Depletion:

    • Cause: Too much receptor protein.

    • Solution: Ensure bound radioligand is <10% of total added radioligand. Dilute membrane prep if necessary.

  • Insoluble Precipitate:

    • Cause: FMP-Pip crashing out at high concentrations.

    • Solution: Inspect wells visually. Do not exceed 1% DMSO. If solubility is poor, limit the max concentration to

      
       M.
      

References

  • Xiao, J., et al. (2014).[1] "Discovery, optimization, and characterization of novel D2 dopamine receptor selective antagonists." Journal of Medicinal Chemistry.

  • Keck, T.M., et al. (2019). "Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors." International Journal of Research & Review.[2]

  • Free, R.B., et al. (2021).[1] "Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands." Molecules.

  • National Center for Biotechnology Information (NCBI). "Assay Guidance Manual: Receptor Binding Assays." NIH Bookshelf.[1]

  • PubChem. "1-[(4-Fluorophenyl)methyl]-4-methyl-piperazine (Related Structure)." NIH PubChem Compound Summary.

Sources

Application

In vivo studies of 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine in rodent models

Application Note: Pharmacological Profiling of 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine (4F-3MeO-BZP) Executive Summary & Compound Analysis Target Compound: 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine Common Abb...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling of 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine (4F-3MeO-BZP)

Executive Summary & Compound Analysis

Target Compound: 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine Common Abbreviation: 4F-3MeO-BZP (derived from structural class nomenclature) Chemical Class: Substituted Benzylpiperazine Predicted Mechanism: Monoamine Transporter Substrate/Releaser (DAT/SERT/NET)

This Application Note provides a rigorous framework for the in vivo characterization of 4F-3MeO-BZP. Structurally, this compound features a piperazine ring connected via a methylene bridge to a phenyl ring substituted with a fluorine atom at the para position and a methoxy group at the meta position.

Scientific Rationale: The benzylpiperazine (BZP) scaffold is a known template for psychostimulant activity, primarily acting as a non-selective monoamine releaser. The addition of the para-fluorine typically enhances metabolic stability (blocking p-hydroxylation) and lipophilicity, potentially increasing blood-brain barrier (BBB) permeability. The meta-methoxy group introduces steric bulk and electron-donating properties that may shift selectivity toward the serotonin transporter (SERT), similar to the structure-activity relationships (SAR) observed in phenethylamines (e.g., MDMA vs. Amphetamine). Therefore, this protocol is designed to distinguish between pure psychostimulant effects (dopaminergic) and entactogenic effects (serotonergic).

Experimental Workflow

The following diagram outlines the logical progression of studies, moving from safety assessments to mechanistic validation.

ExperimentalWorkflow Compound 4F-3MeO-BZP (Synthesis/Verification) Formulation Formulation & Stability (Saline vs. DMSO) Compound->Formulation Phase1 Phase 1: Safety & FOB (Irwin Test / LD50 Proxy) Formulation->Phase1 Phase2 Phase 2: Behavioral Profiling (Locomotor Activity) Phase1->Phase2 Non-toxic doses Phase3 Phase 3: Mechanistic Confirmation (In Vivo Microdialysis) Phase2->Phase3 Active doses Decision Profile? Phase3->Decision Stimulant Stimulant-like (High DA/NE) Decision->Stimulant DA > 5-HT Entactogen Entactogen-like (High 5-HT) Decision->Entactogen 5-HT > DA

Figure 1: Sequential workflow for characterizing novel benzylpiperazine derivatives.

Formulation & Dosing Strategy

Critical Consideration: Benzylpiperazines are basic amines. The free base is an oil or low-melting solid; the hydrochloride (HCl) salt is a water-soluble solid. Ensure you are working with the salt form for in vivo stability.

ParameterSpecificationNotes
Vehicle 0.9% Saline (sterile)Preferred for HCl salts. If solubility is poor, use 5% DMSO / 5% Tween-80 / 90% Saline.
Route Intraperitoneal (i.p.)Standard for rodent PK/PD screening.
Volume 1 mL/kg (Rat) / 10 mL/kg (Mouse)Maintain consistent volume to avoid peritoneal irritation.
Dose Range 1, 3, 10, 30 mg/kgLogarithmic spacing. BZP is active at ~5-10 mg/kg; 4-F substitution often increases potency.
Controls Vehicle (Neg), Amphetamine (1 mg/kg), MDMA (5 mg/kg)Positive controls establish the behavioral ceiling.

Protocol 1: Functional Observational Battery (Modified Irwin Test)

Before dedicated behavioral assays, a broad screen is required to assess autonomic effects and acute toxicity.

Objective: Identify the "No Observed Adverse Effect Level" (NOAEL) and characteristic "serotonin syndrome" signs.

Step-by-Step Methodology:

  • Acclimation: Habituate male Sprague-Dawley rats (n=6/group) to the observation room for 1 hour.

  • Baseline: Record body weight and rectal temperature (T0).

  • Administration: Inject 4F-3MeO-BZP (i.p.) at defined doses.

  • Observation Windows: Assess at 15, 30, 60, 120, and 240 minutes post-injection.

  • Scoring: Use a standardized checklist (0=Absent, 1=Moderate, 2=Severe).

Key Parameters to Monitor:

  • Central Excitation: Hyperactivity, rearing, tremors.

  • Serotonergic Signs: Flat body posture, hind limb abduction (splayed legs), Straub tail, head weaving.

  • Autonomic: Salivation, piloerection, pupil diameter (mydriasis).

  • Thermoregulation: Measure rectal temp at every interval. Note: 4-substituted piperazines can cause significant hyperthermia.

Protocol 2: Open Field Locomotor Activity

This assay quantifies the psychostimulant potency.

Hypothesis: If 4F-3MeO-BZP acts as a dopamine releaser, it will produce dose-dependent increases in horizontal distance traveled.

Methodology:

  • Apparatus: 40x40 cm Plexiglas chambers with infrared beam arrays (e.g., Med Associates or San Diego Instruments).

  • Habituation: Place rats in the chamber for 30 minutes prior to injection to lower baseline anxiety/exploration.

  • Injection: Remove rat, inject (Vehicle or Drug), and immediately return to chamber.

  • Data Acquisition: Record activity in 5-minute bins for 120 minutes.

  • Analysis:

    • Total Distance Traveled (cm): Primary measure of stimulation.

    • Center Time (%): Measure of anxiolysis.

    • Vertical Counts (Rearing): Indicates exploratory drive vs. stereotypy.

Data Interpretation:

  • Inverted U-Shape: Typical for stimulants. Activity peaks at moderate doses (e.g., 10 mg/kg) and declines at high doses (30 mg/kg) due to the onset of stereotypy (repetitive sniffing/grooming) which competes with locomotion.

Protocol 3: In Vivo Microdialysis (Mechanistic Validation)

This is the definitive assay to classify the drug's pharmacological profile.

Objective: Determine the ratio of Dopamine (DA) to Serotonin (5-HT) release in the Nucleus Accumbens (NAc).

Signaling Pathway Visualization:

Neurotransmission Drug 4F-3MeO-BZP DAT Dopamine Transporter Drug->DAT Reverse Transport SERT Serotonin Transporter Drug->SERT Reverse Transport VMAT VMAT2 (Vesicle) Drug->VMAT Displace Monoamines Synapse Synaptic Cleft DAT->Synapse DA Release SERT->Synapse 5-HT Release VMAT->Synapse Efflux

Figure 2: Predicted mechanism of action involving transporter reversal and vesicular depletion.

Detailed Protocol:

  • Stereotaxic Surgery: Implant a guide cannula targeting the NAc Shell (AP: +1.7, ML: +0.8, DV: -6.0 mm relative to Bregma) in anesthetized rats. Allow 5-7 days recovery.

  • Probe Insertion: Insert a microdialysis probe (2 mm membrane) 12 hours prior to the experiment.

  • Perfusion: Perfuse with artificial cerebrospinal fluid (aCSF) at 1.0 µL/min.

  • Baseline Collection: Collect 3 samples (20 min each) to establish stable baseline (<10% variance).

  • Drug Administration: Inject 4F-3MeO-BZP (e.g., 10 mg/kg i.p.).

  • Post-Drug Collection: Continue sampling for 180 minutes.

  • HPLC Analysis: Analyze dialysate using HPLC-ECD (Electrochemical Detection).

Success Metrics (Self-Validating):

  • DA-Dominant Profile: >400% increase in DA, minimal 5-HT change (Indicates Amphetamine-like stimulant).

  • Mixed Profile: >200% increase in DA, >200% increase in 5-HT (Indicates MDMA-like entactogen).

  • Note: The 3-methoxy group strongly suggests a Mixed Profile.

References

  • Baumann, M. H., et al. (2005). "N-Substituted Piperazines Abused as Recreational Drugs: In Vivo Neurobiology and Toxic Effects." Neuropsychopharmacology.

  • Simmler, L. D., et al. (2014). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology.

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). "Risk assessment of BZP."

  • PubChem Compound Summary. "1-(4-Methoxyphenyl)piperazine" (Analogous Structure Reference).

  • Paxéus, N. (2010). "Screening for piperazine-like compounds in legal highs." Forensic Science International.

Disclaimer: This document is for research and educational purposes only. The compound described may be a controlled substance in certain jurisdictions.[1] Researchers must verify local regulations before synthesis or study.

Sources

Method

Topic: Analytical Methods for the Quantification of 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine

An Application Note and Protocol from the Office of the Senior Application Scientist **Abstract This document provides a comprehensive technical guide detailing validated analytical methodologies for the precise and reli...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

**Abstract

This document provides a comprehensive technical guide detailing validated analytical methodologies for the precise and reliable quantification of 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine. As a key intermediate or active pharmaceutical ingredient (API), ensuring its purity, concentration, and stability is paramount. This guide outlines three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and volatile component analysis, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level quantification in complex biological matrices. Each protocol is presented with detailed step-by-step instructions, rationale for methodological choices, and a comprehensive validation strategy aligned with international regulatory standards.

Introduction and Analytical Rationale

1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine belongs to the broad class of piperazine derivatives, which are integral scaffolds in a multitude of pharmaceutical agents, including antipsychotics, antidepressants, and antihistamines.[1][2] The accurate measurement of this specific molecule is critical during drug development and manufacturing for ensuring product quality, performing pharmacokinetic studies, and monitoring stability.

The selection of an appropriate analytical method is contingent upon the specific analytical objective. The molecular structure of our target analyte—possessing a UV-active phenyl ring, basic nitrogen atoms amenable to ionization, and sufficient volatility for gas-phase analysis—lends itself to several chromatographic techniques.

  • For routine assays and quality control (QC) in bulk drug substance or formulated products , where concentration levels are relatively high, HPLC-UV offers a perfect balance of robustness, cost-effectiveness, and performance.

  • For identifying and quantifying volatile or semi-volatile process-related impurities , GC-MS provides excellent separation and structural elucidation capabilities.[3][4][5]

  • For determining trace concentrations in complex biological matrices such as plasma or urine for pharmacokinetic or toxicokinetic studies, the unparalleled sensitivity and selectivity of LC-MS/MS are required.[6][7][8]

This guide provides the protocols to establish these methods as self-validating systems within your laboratory.

cluster_selection Method Selection Logic Objective Define Analytical Objective QC Routine QC / Assay (High Concentration) Objective->QC Assay Impurity Impurity Profiling (Volatiles) Objective->Impurity Purity Bioanalysis Bioanalysis / Trace (Low Concentration, Complex Matrix) Objective->Bioanalysis PK/TK Method_HPLC Select HPLC-UV QC->Method_HPLC Method_GC Select GC-MS Impurity->Method_GC Method_LCMS Select LC-MS/MS Bioanalysis->Method_LCMS

Caption: Decision tree for selecting the appropriate analytical method.

Method 1: HPLC-UV for Assay and Quality Control

This method is designed for the quantitative determination of 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine in drug substance and finished product. The reverse-phase approach leverages the analyte's polarity, while the acidic mobile phase ensures the protonation of the piperazine nitrogens for sharp, symmetrical peak shapes.

Experimental Protocol
  • Instrumentation & Consumables

    • HPLC System with UV/Vis or Photodiode Array (PDA) Detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: 50:50 (v/v) Acetonitrile:Water.

    • Filter: 0.45 µm nylon syringe filters.

  • Preparation of Solutions

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

    • Working Standard Solution (100 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50 mL with diluent.

    • Sample Preparation (Target Concentration 100 µg/mL): Accurately weigh an amount of sample powder equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, then dilute to volume. Filter through a 0.45 µm filter prior to injection.

  • Chromatographic Conditions

    • A summary of the instrumental parameters is provided in Table 1.

ParameterCondition
Mobile Phase Isocratic: 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection Wavelength 234 nm
Run Time 20 minutes
Table 1: HPLC-UV Chromatographic Conditions.[9]
  • Data Analysis

    • Identify the peak for 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine by comparing the retention time with that of the reference standard.

    • Quantify using an external standard calibration curve or a single-point calibration.

Method 2: GC-MS for Impurity Profiling

This method is optimized for the separation and identification of volatile and semi-volatile impurities. The use of a non-polar column like a DB-5MS provides excellent separation based on boiling points. Electron Ionization (EI) at 70 eV generates reproducible fragmentation patterns for confident library matching and structural elucidation.[3]

Experimental Protocol
  • Instrumentation & Consumables

    • Gas Chromatograph with a Mass Spectrometric Detector.

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[5]

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Solvent: Methanol.

    • Optional Derivatizing Agent: Trifluoroacetic anhydride (TFAA) for analytes with poor peak shape.

  • Preparation of Solutions

    • Sample Solution (1 mg/mL): Dissolve 10 mg of the sample in 10 mL of methanol.

    • (Optional) Derivatization: To 1 mL of the sample solution, add 100 µL of TFAA. Cap tightly and heat at 70°C for 20 minutes. Cool to room temperature before injection. Causality Note: Derivatization with TFAA acylates the secondary amine of the piperazine ring, increasing volatility and thermal stability, which often results in sharper peaks and improved sensitivity.[3]

  • Instrumental Conditions

    • A summary of the GC-MS parameters is provided in Table 2.

ParameterCondition
Injector Temperature 250°C
Injection Mode Split (50:1 ratio)
Injection Volume 1 µL
Oven Program Initial 120°C for 1 min, ramp at 10°C/min to 300°C, hold for 5 min.[5]
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-500
Table 2: GC-MS Instrumental Conditions.[2][3]
  • Data Analysis

    • Analyze the Total Ion Chromatogram (TIC) to identify all separated components.

    • Examine the mass spectrum of each peak. Identify the compound by comparing its fragmentation pattern to a spectral library (e.g., NIST) or by interpreting the fragmentation.

Method 3: LC-MS/MS for Bioanalysis

This method provides the high sensitivity and selectivity required for quantifying the analyte in complex biological matrices like plasma or urine. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode ensures that only the specific analyte is detected, minimizing matrix interference.[7]

Experimental Protocol
  • Instrumentation & Consumables

    • LC System coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Internal Standard (IS): A stable isotopically labeled (SIL) version of the analyte is highly recommended (e.g., D4-labeled). If unavailable, a structurally similar compound can be used.[10]

    • Extraction Solvent: Acetonitrile with 1% formic acid.

  • Preparation of Solutions

    • Stock and Working Solutions: Prepare calibration curve standards and quality control (QC) samples by spiking known amounts of the analyte and a constant amount of IS into blank biological matrix.

    • Sample Preparation (Protein Precipitation):

      • To 100 µL of plasma sample (or standard/QC), add 300 µL of cold acetonitrile containing the internal standard.

      • Vortex for 1 minute to precipitate proteins.

      • Centrifuge at 10,000 rpm for 5 minutes.[6]

      • Transfer the supernatant to a clean vial for injection.

  • Instrumental Conditions

    • Optimized LC and MS/MS parameters are summarized in Tables 3 and 4.

ParameterCondition
Mobile Phase Gradient: 5% B to 95% B over 5 min, hold 1 min, re-equilibrate for 2 min.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Table 3: LC Conditions for LC-MS/MS Analysis.
ParameterCondition
Ionization Mode ESI Positive
MRM Transitions Precursor Ion (Q1) → Product Ion (Q3) - To be determined by infusion
Dwell Time 100 ms
Collision Energy To be optimized for the specific analyte
Table 4: MS/MS Conditions (Example).
  • Data Analysis

    • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol for Method Validation

To ensure that the analytical procedures are suitable for their intended purpose, validation must be performed according to established guidelines such as those from the International Council for Harmonisation (ICH).[11] The objective of validation is to demonstrate suitability and reliability.[11][12]

cluster_validation Method Validation Workflow (ICH Q2 R1) start Develop Protocol specificity Specificity (Interference Check) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Sensitivity) precision->lod_loq robustness Robustness (Deliberate Changes) lod_loq->robustness report Validation Report robustness->report

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Fluorinated Piperazine Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the purification of fluorinated piperazine derivatives. As a Senior Application Scientist, I understand...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of fluorinated piperazine derivatives. As a Senior Application Scientist, I understand that while these molecules are invaluable in modern drug discovery, their unique physicochemical properties often present significant purification challenges. This guide is structured in a practical question-and-answer format to directly address the common issues you may encounter in the lab. Here, we will delve into the "why" behind these challenges and provide robust, field-proven troubleshooting strategies.

Section 1: The "Fluorine Effect" - Understanding the Core Challenges

Before troubleshooting specific methods, it's crucial to understand how fluorine substitution alters the fundamental properties of the piperazine core. The high electronegativity of fluorine creates strong, polarized C-F bonds that have cascading effects on the molecule.[1]

Q1: How does fluorination impact the basicity (pKa) of my piperazine derivative?

A: Fluorination significantly lowers the basicity of the piperazine nitrogens. The strong electron-withdrawing effect of fluorine, transmitted through the carbon skeleton, reduces the electron density on the nitrogen atoms, making them less likely to accept a proton.[2][3]

  • Causality: The introduction of fluorine at the β or γ position to a simple aliphatic amine can cause a substantial drop in pKa.[3] For piperidine derivatives, a related scaffold, this pKa depression is highly dependent on the conformation, with equatorial fluorine atoms typically exerting a stronger base-lowering effect than axial ones.[2][4]

  • Practical Implication: This pKa shift is a primary reason for many purification headaches. A lower pKa means your compound may not behave like a typical amine during acid-base extractions or on certain chromatography columns. You may need to use stronger acids to protonate it or find it eluting unexpectedly in chromatographic separations.

Q2: My fluorinated piperazine seems more polar on TLC, but I've read fluorine increases hydrophobicity. Which is it?

A: This is a common point of confusion. The "fluorine effect" is nuanced. While a highly fluorinated chain (like a perfluoroalkyl group) can be very hydrophobic and even oleophobic (repels oils), the introduction of just one or a few fluorine atoms can increase the molecule's overall polarity.[1][5]

  • Causality: The highly polarized C-F bond creates a strong local dipole moment.[1][2] This can lead to stronger interactions with polar stationary phases like silica gel, resulting in lower Rf values on TLC and increased retention in normal-phase chromatography. The molecule's overall polarity will depend on the number and position of fluorine atoms and their orientation relative to other polar groups.

  • Practical Implication: Do not assume your fluorinated analog will be less polar than its non-fluorinated parent. Always screen a range of solvent systems to accurately gauge its polarity before attempting large-scale purification.

Table 1: Impact of Fluorination on Piperazine Physicochemical Properties

PropertyGeneral Effect of FluorinationConsequence for Purification
Basicity (pKa) Decreases (1-3 pKa units per fluorine in proximity)[2][3]Challenges in acid-base extraction; altered retention on ion-exchange and silica columns.
Polarity Increases local dipole moment ; overall effect is context-dependent.[1]Can lead to strong binding to silica gel (peak tailing) or unexpected elution profiles.
Solubility Can be altered unpredictably. May decrease in both aqueous and organic solvents.Finding suitable solvents for extraction, chromatography, and crystallization can be difficult.
Volatility Often increases compared to non-fluorinated analogs.Potential for product loss during solvent evaporation under high vacuum.
Intermolecular Forces Can participate in unique C-F···H-C interactions.[6]May lead to complex crystallization behavior or alternative retention mechanisms in chromatography.[7]

Section 2: Troubleshooting Chromatographic Purification

Chromatography is the workhorse of purification, but fluorinated piperazines can be problematic. Here’s how to tackle common issues.

Q3: My compound is streaking badly on my silica gel column (peak tailing). How can I get sharp peaks?

A: Peak tailing with basic compounds like piperazines on acidic silica gel is a classic problem, exacerbated by the unique properties of fluorinated derivatives. The issue stems from strong, non-ideal interactions between your basic compound and acidic silanol groups (Si-OH) on the silica surface.

  • Causality: The lone pairs on the piperazine nitrogens can interact strongly with surface silanols. Even with a lowered pKa, this interaction can be significant, leading to a portion of the molecules "sticking" to the column and eluting slowly, causing tailing.[8]

  • Troubleshooting Protocol:

    • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.

      • Protocol: Start by adding 0.5-1% triethylamine (TEA) or ammonium hydroxide to your eluent (e.g., Hexane/Ethyl Acetate + 1% TEA). This competes with your compound for binding to the acidic sites.

    • Use a Different Solvent: Sometimes, a more polar solvent like methanol can improve peak shape by competing for hydrogen bonding sites. Try a gradient with Dichloromethane/Methanol.

    • Switch to a Deactivated or Different Stationary Phase: If modifiers don't work, the silica itself is the problem.[9]

      • Neutral Alumina: A good alternative for basic compounds.

      • Deactivated Silica: Use silica gel that has been treated to reduce the number of acidic sites.

      • C18 Reverse-Phase: If your compound has sufficient hydrophobicity, reverse-phase chromatography is an excellent alternative as it avoids the issue of acidic silanols (see Q4).

Q4: I'm trying reverse-phase HPLC, but my compound elutes in the void volume or gives a poor peak shape. What's going on?

A: This typically happens when your protonated piperazine derivative is too polar and has little retention on the non-polar C18 stationary phase. The positive charge on the protonated amine can also lead to unwanted interactions with residual silanols on the silica backbone of the stationary phase, causing peak tailing.[8]

  • Causality: In typical acidic mobile phases (e.g., Water/Acetonitrile + 0.1% Formic Acid or TFA), the piperazine is protonated. This highly polar, charged species has very low affinity for the hydrophobic C18 chains and is repelled by them, leading to early elution.

  • Troubleshooting Protocol: Ion-Pair Chromatography The solution is to add an "ion-pairing" agent to the mobile phase. This agent has a hydrophobic tail and a charged head that is opposite to your analyte's charge. It dynamically modifies the column, allowing for the retention of your charged analyte.[10][11]

    • Select an Ion-Pairing Reagent: For your positively charged (protonated) piperazine, you need an anionic ion-pairing agent. Perfluorinated carboxylic acids or alkylsulfonates are excellent choices.[10][12]

      • Heptafluorobutyric acid (HFBA): A common choice. Start with a concentration of 0.05-0.1% (5-10 mM) in both your aqueous and organic mobile phases.[12]

      • Sodium 1-Hexanesulfonate: Another effective option.

    • Equilibrate Thoroughly: Ion-pair chromatography requires extensive column equilibration. Flush the column with at least 10-20 column volumes of the mobile phase containing the ion-pairing agent to ensure the stationary phase is fully saturated.

    • Optimize Concentration: The retention of your compound will increase with the concentration of the ion-pairing agent. You may need to adjust the concentration to achieve the desired retention time.[11]

Table 2: Troubleshooting Guide for Chromatography of Fluorinated Piperazines

ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing (Normal Phase) Strong interaction with acidic silica silanols.1. Add 0.5-1% triethylamine or NH4OH to eluent. 2. Switch to a more polar solvent system (e.g., DCM/MeOH). 3. Use a different stationary phase (Alumina, deactivated silica).
Poor Retention (Reverse Phase) Compound is too polar when protonated.1. Use an ion-pairing reagent (e.g., 0.1% HFBA).[10][12] 2. Use a high-pH mobile phase (e.g., pH 10 with ammonium bicarbonate) to run the compound in its neutral form (requires a pH-stable column).
Poor Separation from Impurities Co-elution due to similar polarity.1. Optimize the solvent gradient (make it shallower). 2. Try an orthogonal technique (e.g., if normal phase fails, try reverse phase or SFC). 3. Change stationary phase selectivity (e.g., switch from silica to a cyano or diol column).
No Compound Elutes Decomposition on silica gel or irreversible binding.1. Test compound stability on a TLC plate.[9] 2. Use a less acidic stationary phase like neutral alumina. 3. Consider non-chromatographic methods like crystallization or extraction.

Section 3: Alternative and Advanced Purification Strategies

Sometimes, chromatography isn't the best or most efficient method.

Q5: My compound is a salt (e.g., HCl salt) and is insoluble in all common chromatography solvents. How can I purify it?

A: For highly polar salts, non-chromatographic techniques are often superior.

  • Recrystallization: This is the gold standard for crystalline solids. The challenge is finding a suitable solvent system.

    • Protocol: Screen a wide range of solvents. Common systems for polar salts include Methanol/Ether, Ethanol/Acetone, or Water/Isopropanol. The goal is to find a solvent (or solvent pair) in which your compound is soluble when hot but sparingly soluble when cold.

  • Acid-Base Extraction: You can often purify a compound by moving it between aqueous and organic layers.[13][14]

    • Protocol:

      • Dissolve the crude salt in water.

      • Make the aqueous solution basic (e.g., with 1M NaOH or Na2CO3) to deprotonate your piperazine and "crash out" the neutral free base.

      • Extract the neutral free base into an organic solvent like Dichloromethane or Ethyl Acetate.[15]

      • Wash the organic layer with brine to remove excess water.

      • Dry the organic layer over Na2SO4 or MgSO4, filter, and concentrate.

      • The resulting free base may now be pure, or it might be amenable to standard chromatography or recrystallization.

Q6: I'm working on a large scale and flash chromatography is too slow and uses too much solvent. Are there better options?

A: Yes. For larger scale purification, especially for chiral separations or for compounds that are tricky on HPLC, Supercritical Fluid Chromatography (SFC) is a powerful and "greener" alternative.[16][17]

  • How it Works: SFC uses supercritical CO2 as the primary mobile phase, often with a small amount of an organic co-solvent like methanol.[18] Supercritical CO2 has low viscosity and high diffusivity, which allows for very fast and efficient separations at lower pressures than HPLC.[19]

  • Advantages for Fluorinated Piperazines:

    • Speed: Run times are typically 3-5 times faster than HPLC.

    • Reduced Solvent Waste: Drastically reduces organic solvent consumption, making it more environmentally friendly and cost-effective.[18]

    • Orthogonal Selectivity: SFC often provides different separation selectivity compared to normal or reverse-phase LC, potentially resolving impurities that co-elute in other systems.[19]

    • Excellent for Polar Compounds: Despite using non-polar CO2, the addition of polar modifiers makes SFC highly effective for purifying polar molecules, including amines.[17]

Section 4: Purity Assessment & Characterization

Q7: I've purified my compound. How can I be sure it's pure and that I have the right molecule, especially with the fluorine present?

A: Standard characterization techniques apply, but fluorine adds a unique and powerful handle.

  • NMR Spectroscopy: This is your most definitive tool.

    • ¹H NMR: Will show the expected signals for the piperazine core and any other substituents. Fluorine atoms will cause splitting of nearby proton signals (H-F coupling), which can be a valuable confirmation of structure.

    • ¹³C NMR: Similar to ¹H NMR, you will see C-F coupling, which can aid in signal assignment.

    • ¹⁹F NMR: This is a crucial and highly effective technique. It provides a direct signal for the fluorine atoms.[20] The chemical shift is highly sensitive to the electronic environment, and the purity can often be assessed directly from the ¹⁹F NMR spectrum, as there are rarely interfering background signals.[21] It can be an excellent method for quantitative purity determination.[20][21]

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can confirm the elemental formula.

  • HPLC/UPLC Analysis: Use a high-resolution analytical column to check for any minor impurities. A good standard is >95% purity by peak area at a relevant wavelength.

Visualizing the Workflow

A logical approach is key to tackling purification challenges. The following diagram outlines a decision-making workflow for purifying a novel fluorinated piperazine derivative.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Primary Purification Strategy cluster_2 Troubleshooting & Advanced Methods cluster_3 Final Analysis Start Crude Product (Fluorinated Piperazine) Assess Assess Properties: - Crystalline Solid or Oil? - Polarity (TLC)? - Solubility? Start->Assess IsCrystalline Is it a Crystalline Solid? Assess->IsCrystalline Recrystallize Attempt Recrystallization IsCrystalline->Recrystallize Yes IsChromatography Amenable to Chromatography? IsCrystalline->IsChromatography No (Oil/Amorphous) PurificationFailed Purification Failed or Inefficient? Recrystallize->PurificationFailed PurityCheck Assess Purity: - NMR (¹H, ¹³C, ¹⁹F) - LC-MS - HRMS Final Product Recrystallize->PurityCheck Success FlashChrom Flash Chromatography (See Section 2) IsChromatography->FlashChrom Yes IsChromatography->PurificationFailed No (e.g., salt, unstable) FlashChrom->PurificationFailed FlashChrom->PurityCheck Success AcidBase Consider Acid-Base Extraction PurificationFailed->AcidBase Yes (Salt or Base) SFC Consider SFC for Scale-up or Difficult Separation PurificationFailed->SFC Yes (Chromatography Issue) AcidBase->PurityCheck SFC->PurityCheck

Caption: Decision workflow for selecting a purification strategy.

References

  • Varughese, P., Gangoda, M.E., & Gilpin, R.K. (n.d.). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]

  • Varughese, P., Gangoda, M.E., & Gilpin, R.K. (1988). Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. PubMed. Available at: [Link]

  • Varughese, P., Gangoda, M.E., & Gilpin, R.K. (n.d.). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Grounding API Redirect.
  • (2023, August 01). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Available at: [Link]

  • (2023, December 08). Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. MDPI. Available at: [Link]

  • (2025, September 21). Fluorophilic interaction-directed crystallization control in PVDF via ultralow fluorinated organic molecule. PubMed. Available at: [Link]

  • (2020, June 22). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. ACS Publications. Available at: [Link]

  • (n.d.). How Good is SFC for Polar Analytes?. Chromatography Today. Available at: [https://www.chromatographytoday.com/news/sfc-sfe-preparative/3 SFC/how-good-is-sfc-for-polar-analytes/30248]([Link] SFC/how-good-is-sfc-for-polar-analytes/30248)

  • (n.d.). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA. Available at: [Link]

  • (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. Available at: [Link]

  • (2025, October 03). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • (2020, November 08). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. PubMed. Available at: [Link]

  • (n.d.). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. ResearchGate. Available at: [Link]

  • (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]

  • (2026, January 05). Basic Principles for Purification Using Supercritical Fluid Chromatography. Available at: [Link]

  • (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Available at: [Link]

  • (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. Available at: [Link]

  • (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. Available at: [Link]

  • (2019, January 21). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC. Available at: [Link]

  • (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Waters. Available at: [Link]

  • (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. Available at: [Link]

  • (2003, September 30). How Realistic Are Interactions Involving Organic Fluorine in Crystal Engineering? Insights from Packing Features in Substituted Isoquinolines. ACS Publications. Available at: [Link]

  • (2007, September 14). Fluorinated liquid crystals – properties and applications. RSC Publishing. Available at: [Link]

  • (2025, August 06). 2‐(Trifluoromethyl)piperazine: Synthesis and characterization using NMR and X‐ray photoelectron spectroscopy. ResearchGate. Available at: [Link]

  • (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. Available at: [Link]

  • (2017, March 31). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. Available at: [Link]

  • (n.d.). Temperature-dependent 1 H NMR spectra of fluorine compound 8 measured.... ResearchGate. Available at: [Link]

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  • (n.d.). Troubleshooting Guide. Phenomenex. Available at: [Link]

  • (n.d.). Acid-Base Extraction. Available at: [Link]

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  • (2022, April 07). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

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Optimization

Technical Support Center: Navigating Cytotoxicity of Novel Piperazine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into managing and reducing the cytotoxicity of no...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into managing and reducing the cytotoxicity of novel piperazine derivatives in your cell culture experiments. The piperazine ring is a privileged scaffold in medicinal chemistry, but its derivatives can present significant cytotoxic challenges.[1] This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why are my piperazine derivatives showing high cytotoxicity even at low concentrations?

Several factors can contribute to this observation. The inherent structure of the derivative plays a significant role; certain substitutions on the piperazine ring can increase cytotoxic activity.[2][3] Additionally, the mechanism of action for many piperazine compounds involves the induction of apoptosis or interference with critical cell signaling pathways, which can be potent even at low concentrations.[4][5] Off-target effects or issues with compound solubility and stability in your culture medium could also be contributing factors.

Q2: What is the first thing I should check if I see unexpected cell death in my control wells?

If you observe high cell death in your vehicle control wells (e.g., those treated with DMSO only), the issue likely lies with your experimental setup rather than the compound itself. The primary suspect is the final concentration of the solvent.[6] For DMSO, a final concentration below 0.5% is generally recommended, though this is cell-line dependent.[6][7] Other potential causes include suboptimal cell culture conditions such as over-confluency, microbial contamination, or harsh pipetting during reagent addition.[6][8]

Q3: Can the type of cytotoxicity assay I'm using influence the results?

Absolutely. Different cytotoxicity assays measure different cellular endpoints. For instance, the MTT assay measures mitochondrial reductase activity, while the LDH assay measures plasma membrane integrity by detecting lactate dehydrogenase leakage.[9] The Neutral Red assay, on the other hand, assesses lysosomal integrity.[10] The sensitivity and timing of these assays can vary; for example, membrane leakage (LDH) might be a later event compared to a metabolic decrease (MTT).[11] Therefore, the choice of assay can significantly impact your perceived cytotoxicity.

Q4: How does serum in the culture medium affect the cytotoxicity of my compounds?

Serum proteins, particularly albumin, can bind to your test compounds, reducing the free concentration available to interact with the cells.[12][13] This can lead to an underestimation of the compound's true potency.[14] Conversely, some components in serum can interfere with certain assays, potentially causing a high background signal.[6] It is crucial to be consistent with the serum concentration used across all experiments or consider reducing it during the assay incubation period.[6][12]

In-Depth Troubleshooting Guide

Problem 1: High Background Cytotoxicity in Vehicle Control
Probable CauseSuggested Solution & Scientific Rationale
Solvent Concentration is Too High Solution: Perform a dose-response curve for your solvent (e.g., DMSO) on your specific cell line to determine the maximum non-toxic concentration.[15] Rationale: Solvents like DMSO are not inert and can induce cellular stress, apoptosis, or changes in gene expression at higher concentrations.[7][16][17] The final concentration should ideally be kept below 0.5%, and it's critical to maintain the same final solvent concentration across all wells, including the untreated control.[6][18]
Suboptimal Cell Health Solution: Ensure cells are in the logarithmic growth phase and are not over-confluent (ideally <80% confluency). Use cells with a consistent, low passage number. Rationale: Over-confluent or high-passage-number cells are often stressed, leading to spontaneous cell death and increased susceptibility to even minor perturbations.[6]
Harsh Handling Solution: Use gentle pipetting techniques when adding media, compounds, or assay reagents. Rationale: Physical shearing of the cell membrane from forceful pipetting can cause premature cell lysis and leakage of intracellular contents like LDH, leading to artificially high cytotoxicity readings.[6][8]
Contamination Solution: Regularly inspect cultures for signs of microbial contamination. Use sterile techniques and consider using phenol red-free medium during assays to avoid pH indicator interference.[6] Rationale: Bacteria and yeast can metabolize assay reagents (like MTT tetrazolium salts), leading to false-positive signals.[6][19]
Problem 2: Inconsistent or Irreproducible Cytotoxicity Results
Probable CauseSuggested Solution & Scientific Rationale
Compound Instability or Precipitation Solution: Visually inspect wells for compound precipitation after addition to the medium. Ensure complete solubilization in the stock solvent before serial dilution. Store stock solutions appropriately (e.g., at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).[20][21] Rationale: If a compound precipitates out of solution, its effective concentration is unknown and will vary between wells and experiments, leading to high variability. The stability of the compound in aqueous media over the course of the experiment should also be considered.
Variable Cell Seeding Density Solution: Use a precise cell counting method (e.g., automated cell counter or hemocytometer with trypan blue) and ensure a homogenous cell suspension before plating. Perform a cell titration experiment to find the optimal seeding density for your assay.[6] Rationale: The final signal in most cytotoxicity assays is proportional to the number of viable cells. Inconsistent cell numbers will lead to high well-to-well and plate-to-plate variability.[8]
Edge Effects in Multi-well Plates Solution: To minimize evaporation from outer wells during long incubations, fill the outer wells with sterile PBS or media without cells.[22] Ensure proper humidification in the incubator. Rationale: The "edge effect" is a common phenomenon where wells on the perimeter of a plate experience greater evaporation, leading to increased concentrations of media components and test compounds, which can affect cell viability and produce skewed results.
Problem 3: Compound Shows High Cytotoxicity, Obscuring Therapeutic Window
Probable CauseSuggested Solution & Scientific Rationale
Oxidative Stress Induction Solution: Co-incubate your compound with an antioxidant like N-acetylcysteine (NAC) or Vitamin E.[23][24] Rationale: Many cytotoxic compounds exert their effects by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.[25] If an antioxidant rescues the cells, it provides mechanistic insight and a potential strategy for mitigating off-target toxicity.[26][27][28]
High Compound-Protein Binding Solution: Test a range of serum concentrations (e.g., 2%, 5%, 10%) in your assay medium. Rationale: The free, unbound fraction of a drug is responsible for its pharmacological activity.[13][14] If your compound binds extensively to serum albumin, increasing the serum concentration will decrease the free fraction, potentially reducing cytotoxicity and revealing a more physiologically relevant activity window.[12][29][30]
Metabolic Sensitivity of Cell Line Solution: Culture cells in a medium where glucose is replaced with galactose.[31][32] Rationale: Many cancer cell lines rely heavily on glycolysis even in the presence of oxygen (the Warburg effect). Forcing them to use galactose shifts their metabolism towards oxidative phosphorylation, making them more sensitive to mitochondrial toxicants and potentially more representative of normal cell metabolism.[32][33]
Structure-Activity Relationship (SAR) Solution: Test analogues of your lead compound with slight structural modifications. Rationale: Small changes to the derivative's structure, such as altering substituents on the aryl ring or the piperazine core, can dramatically affect its cytotoxic profile.[34][35][36][37] This approach can help identify a derivative with a better therapeutic index.

Visual Experimental & Logic Workflows

To further aid in your experimental design and troubleshooting, the following diagrams illustrate key workflows and concepts.

General Troubleshooting Workflow

G A High Cytotoxicity Observed B Check Vehicle Control Wells A->B C High Death in Control B->C Yes D Normal Viability in Control B->D No E Problem is likely Assay/Culture Condition C->E F Problem is Compound-Specific D->F G Reduce Solvent Conc. Check Cell Health Optimize Handling E->G J Optimize Assay Protocol: - Adjust Incubation Time - Check Seeding Density E->J H Investigate Mechanism: - Add Antioxidants - Vary Serum Conc. - Modify Metabolism F->H I Review Compound Solubility & Stability F->I

Caption: Decision tree for troubleshooting unexpected cytotoxicity results.

Experimental Design for a Cytotoxicity Assay

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A Prepare Compound Stock Solution (e.g., 10mM in DMSO) C Prepare Serial Dilutions of Compound A->C B Seed Cells in 96-well Plate (24h incubation) D Treat Cells with Compound & Controls (24-72h) B->D C->D E Add Assay Reagent (e.g., MTT, LDH) D->E F Incubate per Protocol E->F G Measure Signal (Absorbance/Fluorescence) F->G H Subtract Background G->H I Normalize to Controls H->I J Calculate IC50 Value I->J

Caption: A typical workflow for performing an in vitro cytotoxicity assay.

Key Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 18-24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of your piperazine derivative in culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.[6] Remove the old medium and add 100 µL of medium containing the test compounds or controls (vehicle control, untreated control, positive control).[1] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[6] Mix gently on an orbital shaker.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Assay Controls: It is critical to include a "Maximum LDH Release" control by adding a lysis buffer to a set of untreated wells 15 minutes before the end of the incubation.[22]

  • Sample Collection: After incubation, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well of the new plate.

  • Incubation & Measurement: Incubate for 10-30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Analysis: Subtract the background absorbance (from medium-only wells). Calculate percent cytotoxicity using the formula: (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) * 100.

References

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  • Yarim, M., et al. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 784-790. Available from: [Link]

  • Shirazi, A. N., et al. (2016). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PeerJ, 4, e1819. Available from: [Link]

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  • Fotakis, G., & Timbrell, J. A. (2006). In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. Request PDF. Available from: [Link]

  • Groothuis, G. M., & de Graaf, I. A. (2013). Effects of protein binding on in vitro toxicity. The toxicity of drugs with a high affinity for proteins (low Kd) is affected by the amount of protein in the in vitro test system. ResearchGate. Available from: [Link]

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  • Safe handling of cytotoxics: guideline recommendations. PMC. Available from: [Link]

  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. RSC Publishing. (2025). Available from: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. Available from: [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI. (2024). Available from: [Link]

  • plant extract dissolved in DMSO for cytotoxicity assay before use should be stored at-20 ̊C or not? ResearchGate. Available from: [Link]

  • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines. MDPI. (2014). Available from: [Link]

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PMC. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to D2 Receptor Antagonism: The N-Phenylpiperazine LASSBio-579 Versus Classical and Atypical Antipsychotics

For Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of the Dopamine D2 Receptor in Antipsychotic Therapy The dopamine D2 receptor, a member of the G protein-coupled receptor (GP...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Dopamine D2 Receptor in Antipsychotic Therapy

The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, remains a cornerstone target in the pharmacological management of psychosis.[1] Antagonism at this receptor, particularly within the mesolimbic pathway, is a well-established mechanism for alleviating the positive symptoms of schizophrenia. The landscape of D2 receptor antagonists is diverse, ranging from the first-generation "typical" antipsychotics, characterized by high-affinity antagonism, to the second-generation "atypical" agents with more complex receptor binding profiles. More recent strategies have explored partial agonism at the D2 receptor as a means to modulate dopaminergic activity.[2]

This guide provides a comparative analysis of LASSBio-579, an N-phenylpiperazine derivative identified as a promising antipsychotic lead compound, against three clinically significant D2 receptor antagonists: Haloperidol, Risperidone, and Aripiprazole.[3] We will delve into their respective binding affinities, functional activities, and selectivity profiles, supported by experimental data. Furthermore, detailed protocols for key in vitro assays are provided to offer a practical framework for the evaluation of novel D2 receptor modulators.

Compound Profiles

LASSBio-579: An N-Phenylpiperazine with Atypical Characteristics

LASSBio-579 is an N-phenylpiperazine derivative that has demonstrated antipsychotic-like activity in preclinical models.[3] Structurally distinct from the classical butyrophenones and benzisoxazoles, it represents a chemical scaffold that has been extensively explored for CNS-acting agents. Pharmacologically, LASSBio-579 exhibits moderate affinity for the D2 receptor and, notably, functions as a weak partial agonist.[4][5] This characteristic, coupled with rapid dissociation kinetics from the D2 receptor, suggests a potential for an "atypical" antipsychotic profile, which may translate to a reduced liability for extrapyramidal side effects.[5] Its primary metabolite, LQFM 037 (a p-hydroxylated derivative), also displays high affinity for D2 and D4 receptors, indicating that it likely contributes to the overall in vivo pharmacological effects of the parent compound.[6]

Haloperidol: The Archetypal D2 Receptor Antagonist

Haloperidol, a butyrophenone derivative, is a first-generation or "typical" antipsychotic that has been in clinical use for decades. Its therapeutic efficacy is primarily attributed to its potent, high-affinity antagonism of the D2 receptor.[7] While effective in managing positive symptoms, Haloperidol's strong and sustained D2 receptor blockade is also associated with a high incidence of extrapyramidal symptoms (EPS) and hyperprolactinemia.[8] Its receptor binding profile is characterized by high selectivity for the D2 receptor over the D1 receptor, but it also interacts with other receptors, albeit with lower affinity.[7]

Risperidone: A Potent Serotonin-Dopamine Antagonist

Risperidone is a second-generation or "atypical" antipsychotic of the benzisoxazole class. It is a potent antagonist at both D2 and serotonin 5-HT2A receptors. The high 5-HT2A to D2 receptor affinity ratio is a hallmark of many atypical antipsychotics and is thought to contribute to their improved side-effect profile, particularly the lower incidence of EPS compared to typical agents. Risperidone demonstrates high affinity for D2 receptors and has a relatively rapid dissociation rate.[9]

Aripiprazole: A D2 Receptor Partial Agonist

Aripiprazole represents a third-generation approach to antipsychotic therapy, functioning as a partial agonist at the D2 receptor.[2] It exhibits high affinity for the D2 receptor but possesses lower intrinsic activity compared to the endogenous ligand, dopamine.[10] This mechanism allows Aripiprazole to act as a "dopamine stabilizer": in hyperdopaminergic states, it acts as a functional antagonist, while in hypodopaminergic states, it provides a degree of receptor stimulation.[2] This unique profile is associated with a low propensity for EPS and hyperprolactinemia.[11]

Comparative Analysis of Receptor Binding and Functional Activity

The following tables summarize the in vitro pharmacological data for LASSBio-579 and the comparator compounds. These data provide a quantitative basis for comparing their potency, selectivity, and mechanism of action at the D2 receptor and other relevant CNS targets.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

ReceptorLASSBio-579HaloperidolRisperidoneAripiprazole
Dopamine D2 Moderate Affinity0.89[7]3.13[9]0.34[12]
Dopamine D3 N/A4.6[7]N/AHigh Affinity[2]
Dopamine D4 High Affinity[6]10[7]7.3Moderate Affinity[2]
Serotonin 5-HT1A N/A3600[7]4201.65[12]
Serotonin 5-HT2A N/A120[7]0.16[9]8.7[12]
Histamine H1 N/AN/A2.23[9]25.1[13]
Adrenergic α1 N/AN/A0.8[9]25.7[13]

Table 2: Comparative D2 Receptor Functional Activity

ParameterLASSBio-579HaloperidolRisperidoneAripiprazole
Mechanism Weak Partial Agonist[4]Antagonist[7]AntagonistPartial Agonist[2]
IC50 (cAMP assay) Partial Antagonism[3]22 nM[14]N/A4.2 nM (antagonism of Gβγ signaling)[15]
Intrinsic Efficacy (vs. Dopamine) Low[5]0%0%~80% (in a sensitized cAMP assay)[10]
Dissociation Kinetics Rapid[5]Slow[16]Rapid[9]N/A

Experimental Methodologies

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist (e.g., dopamine), the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Antagonists bind to the D2 receptor and block the action of agonists, thereby preventing the inhibition of adenylyl cyclase. Partial agonists bind to the receptor and elicit a response that is lower than that of a full agonist.

Caption: Dopamine D2 Receptor Signaling Pathway.

Experimental Protocol: Radioligand Binding Assay for D2 Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Objective: To quantify the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]-Spiperone or [3H]-Raclopride (a D2 receptor antagonist).

  • Non-specific binding control: Haloperidol or Butaclamol at a high concentration (e.g., 10 µM).

  • Test compounds (e.g., LASSBio-579, Haloperidol, Risperidone, Aripiprazole) at a range of concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Cell harvester.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: a. Culture cells expressing the D2 receptor to confluency. b. Harvest the cells and wash with cold phosphate-buffered saline (PBS). c. Lyse the cells in a hypotonic buffer (e.g., 50 mM Tris-HCl) using a homogenizer. d. Centrifuge the lysate at low speed (e.g., 500 x g) to remove nuclei and cellular debris. e. Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. f. Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.

  • Assay Setup (in a 96-well plate): a. Total Binding: 50 µL of radioligand + 50 µL of assay buffer + 100 µL of membrane preparation. b. Non-specific Binding: 50 µL of radioligand + 50 µL of non-specific binding control (e.g., 10 µM Haloperidol) + 100 µL of membrane preparation. c. Competitive Binding: 50 µL of radioligand + 50 µL of test compound (at various concentrations) + 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: a. Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. b. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: a. Place the filters in scintillation vials. b. Add scintillation fluid and allow to equilibrate. c. Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand_Binding_Workflow start Start prep_membranes Prepare D2 Receptor Membranes start->prep_membranes setup_assay Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding prep_membranes->setup_assay add_reagents Add Radioligand, Buffer/Compound, and Membranes setup_assay->add_reagents incubate Incubate at RT (60-90 min) add_reagents->incubate filter Rapid Filtration (Cell Harvester) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Experimental Protocol: cAMP Functional Assay for D2 Receptor Antagonism

This protocol describes a cell-based functional assay to measure the ability of a test compound to act as an antagonist at the D2 receptor by quantifying changes in intracellular cAMP levels.

Objective: To determine the functional potency (IC50) of a test compound as a D2 receptor antagonist.

Materials:

  • A cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Cell culture medium.

  • Dopamine (agonist).

  • Forskolin (an adenylyl cyclase activator).

  • Test compounds (e.g., LASSBio-579, Haloperidol, Risperidone, Aripiprazole).

  • cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based).

  • 96-well or 384-well cell culture plates.

  • Plate reader compatible with the chosen cAMP detection kit.

Procedure:

  • Cell Plating: a. Seed the D2 receptor-expressing cells into the wells of a microplate at an appropriate density. b. Incubate the cells overnight to allow for attachment.

  • Compound Preparation: a. Prepare serial dilutions of the test compounds in assay buffer. b. Prepare solutions of dopamine (at a concentration that elicits a submaximal response, e.g., EC80) and forskolin.

  • Assay Protocol (Antagonist Mode): a. Remove the cell culture medium from the wells. b. Add the diluted test compounds to the wells and pre-incubate for 15-30 minutes at 37°C. c. Add a solution containing both forskolin and dopamine to all wells (except for control wells). Forskolin is used to stimulate adenylyl cyclase and raise basal cAMP levels, allowing for the detection of inhibition by the D2 receptor. d. Incubate for a further 15-30 minutes at 37°C.

  • cAMP Detection: a. Lyse the cells according to the instructions of the cAMP detection kit. b. Add the detection reagents (e.g., HTRF antibody-dye conjugates) to the cell lysate. c. Incubate for the recommended time to allow for the detection reaction to occur.

  • Measurement: a. Read the plate on a compatible plate reader (e.g., measuring the HTRF ratio or fluorescence intensity).

  • Data Analysis: a. The signal is typically inversely proportional to the amount of cAMP produced. b. Plot the signal against the logarithm of the test compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of the forskolin-stimulated cAMP production.

Discussion and Conclusion

This comparative guide highlights the distinct pharmacological profiles of LASSBio-579, Haloperidol, Risperidone, and Aripiprazole. LASSBio-579 emerges as an intriguing lead compound with characteristics that align with an atypical antipsychotic profile, namely its weak partial agonism and rapid dissociation kinetics at the D2 receptor.[4][5] This contrasts with the potent, full antagonism of Haloperidol and Risperidone, and the more pronounced partial agonism of Aripiprazole.

The quantitative data presented in the tables underscore the importance of a comprehensive receptor binding and functional activity assessment in the characterization of novel antipsychotic candidates. While high affinity for the D2 receptor is a common feature, the selectivity profile and the nature of the interaction (antagonism vs. partial agonism) are critical determinants of the therapeutic window and side-effect liability.

The provided experimental protocols for radioligand binding and cAMP functional assays offer a standardized framework for researchers to quantitatively evaluate the pharmacological properties of new chemical entities targeting the D2 receptor. A thorough understanding of these parameters is essential for guiding the drug discovery and development process towards safer and more effective treatments for psychotic disorders.

References

  • Biochemical profile of risperidone, a new antipsychotic. PubMed. Available at: [Link]

  • Mechanism of Action of Risperidone. Psychopharmacology Institute. Available at: [Link]

  • Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. NCBI Bookshelf. Available at: [Link]

  • Molecular Determinants of the Intrinsic Efficacy of the Antipsychotic Aripiprazole. PMC. NIH. Available at: [Link]

  • Differential Effects of Aripiprazole on D2, 5-HT2, and 5-HT1A Receptor Occupancy in Patients With Schizophrenia. Psychiatry Online. Available at: [Link]

  • Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. PMC. Available at: [Link]

  • Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. Psychiatrist.com. Available at: [Link]

  • Affinities for aripiprazole and reference compounds at various receptors, channels and transporters. ResearchGate. Available at: [Link]

  • Aripiprazole's low intrinsic activities at human dopamine D2L and D2S receptors render it a unique antipsychotic. PubMed. Available at: [Link]

  • Antipsychotic Medications: Choosing Based on Receptor Binding Profile. ALiEM Cards. Available at: [Link]

  • Striatal dopamine D2 receptor binding of risperidone in schizophrenic patients as assessed by 123I-iodobenzamide SPECT: a compar. ResearchGate. Available at: [Link]

  • Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents. PMC. Available at: [Link]

  • Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. PMC. NIH. Available at: [Link]

  • Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Lik. Frontiers. Available at: [Link]

  • Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis. PubMed Central. Available at: [Link]

  • Structure-Kinetic Profiling of Haloperidol Analogues at the Human Dopamine D2 Receptor. SciSpace. Available at: [Link]

  • Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor. [Source not further specified]
  • Survey on the pharmacodynamics of the new antipsychotic risperidone. PubMed. Available at: [Link]

  • Unique Effects of Acute Aripiprazole Treatment on the Dopamine D2 Receptor Downstream cAMP-PKA and Akt-GSK3β Signalling Pathways in Rats. PLOS One. Available at: [Link]

  • New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling. PMC. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Radioreceptor-binding affinities (K i values) of haloperidol, clozapine... ResearchGate. Available at: [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Source not further specified]
  • Interactions of the Novel Antipsychotic Aripiprazole (OPC-14597) with Dopamine and Serotonin Receptor Subtypes. [Source not further specified]
  • aripiprazole | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor. Frontiers. Available at: [Link]

  • Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands. PMC. Available at: [Link]

  • Design, synthesis and pharmacological profile of novel dopamine D2 receptor ligands. [Source not further specified]
  • Biotransformation of LASSBio-579 and pharmacological evaluation of p-hydroxylated metabolite a N-phenylpiperazine antipsychotic lead compound. PubMed. Available at: [Link]

  • Partial agonism and fast dissociation of LASSBio-579 at dopamine D2 receptor. PubMed. Available at: [Link]

  • D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. Available at: [Link]

  • Antagonism of dopamine D2 receptor/Я-arrestin 2 interaction is a common property of clinically effective antipsychotics. PNAS. Available at: [Link]

  • cADDis™ cAMP Assay for Gi. Montana Molecular. Available at: [Link]

  • Binding affinities for D 2 , 5-HT 1A and 5-HT 2A receptors of compounds 22–33 a. [Source not further specified]
  • Pharmacokinetic evaluation of LASSBio-579: an N-phenylpiperazine antipsychotic prototype. [Source not further specified]
  • Principles of the HTRF cAMP Assay. Anti-cAMP cryptate and d2-labeled... ResearchGate. Available at: [Link]

  • In vivo dopamine-D2 and serotonin-5-HT2 receptor binding study of risperidone and haloperidol. PubMed. Available at: [Link]

  • 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. PubMed. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine

Executive Summary 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine is a fluorinated benzylpiperazine derivative, typically utilized as a pharmacophore in medicinal chemistry for targeting monoaminergic systems (e.g., dopam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine is a fluorinated benzylpiperazine derivative, typically utilized as a pharmacophore in medicinal chemistry for targeting monoaminergic systems (e.g., dopamine or serotonin receptors).[1][2] Due to the presence of the piperazine moiety and the fluorinated aromatic ring, this compound must be managed as Hazardous Chemical Waste .

Disposal Directive: Do not dispose of down drains or in municipal trash. The mandatory disposal route is High-Temperature Incineration via a licensed hazardous waste management facility. Segregate as Halogenated Organic Waste .

Chemical Profile & Hazard Identification

Before disposal, the waste generator must characterize the material to ensure compatibility with waste streams.

ParameterData / Classification
Chemical Class Aryl-piperazine / Fluorinated Organic Amine
Physical State Solid (typically a white to off-white powder) or Viscous Oil
Basicity Weak Base (Piperazine secondary/tertiary amines)
Primary Hazards Irritant (Skin/Eye/Respiratory) ; Potential Sensitizer
Waste Code (RCRA) Not specifically listed (P/U list); characterize by toxicity/ignitability.[1][3] Default: D001 (if flammable solvent present) or Non-RCRA Regulated Hazardous Waste (unless characteristic).
Segregation Tag Halogenated Organic (Due to Fluorine content)

Expert Insight: While Fluorine is often bonded strongly (C-F bond), high-temperature incineration can release Hydrogen Fluoride (HF). Therefore, labeling this waste specifically as "Halogenated" or "Fluorinated" is critical for the safety of downstream disposal personnel and incinerator scrubber compliance.

Waste Segregation & Packaging Protocol

Proper segregation prevents dangerous chemical reactions in waste drums. Follow this decision logic:

A. Solid Waste (Pure Compound & Contaminated Debris)
  • Items: Pure expired chemical, weighing boats, contaminated gloves, paper towels.

  • Container: Clear, heavy-duty polyethylene bag (2-4 mil) or wide-mouth HDPE jar.

  • Labeling: "Hazardous Waste - Solid Debris (Contaminated with Fluorinated Piperazine)."

B. Liquid Waste (Solutions & Mother Liquors)
  • Items: Reaction mixtures, HPLC effluent, dissolved compound.

  • Container: HDPE or Glass Jerrycan (avoid metal if acidic).

  • Stream: Halogenated Organic Solvents .

    • Note: Even if dissolved in non-halogenated solvents (e.g., Methanol), the presence of the fluorinated solute often necessitates the "Halogenated" classification for regulatory compliance.

C. Waste Compatibility Matrix
Waste StreamCompatibilityAction
Oxidizers (Nitric Acid, Peroxides) INCOMPATIBLE DANGER: Amines react violently with oxidizers. Keep separate.
Acids (HCl, H2SO4) Compatible (Exothermic) Will form salts. Safe to mix slowly if pH is monitored, but generally keep separate to avoid heat generation in waste drums.
Halogenated Solvents (DCM, Chloroform) Compatible Preferred stream for liquid disposal.
Operational Workflow: Disposal & Spill Response
Disposal Decision Tree

The following diagram outlines the logical flow for categorizing and disposing of the material.

WasteDisposal Start Waste Material Generated StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Debris) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid Bag Double Bag in Polyethylene (2-4 mil) Solid->Bag SolventCheck Solvent Type? Liquid->SolventCheck LabelSolid Label: Hazardous Waste (Toxic/Irritant Solid) Bag->LabelSolid Incinerator Ship to Licensed Incinerator (Fuel Blending) LabelSolid->Incinerator HaloStream Stream: Halogenated Organic Waste SolventCheck->HaloStream Contains F-Compound NonHaloStream Stream: Non-Halogenated (Only if <1000 ppm F) SolventCheck->NonHaloStream Trace/No F HaloStream->Incinerator NonHaloStream->Incinerator

Figure 1: Waste segregation logic for fluorinated piperazine derivatives. Always default to "Halogenated" streams when fluorine is present to ensure proper scrubbing during incineration.

Spill Cleanup Procedure (Bench Scale)

If 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine is spilled:

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and safety goggles. If powder is aerosolized, use an N95 or P100 respirator.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation.

    • Liquid: Encircle with absorbent pads or vermiculite.

  • Cleanup:

    • Sweep up moist solid or absorbed liquid into a dustpan.

    • Clean the surface with a mild acid solution (e.g., 5% Acetic Acid) to neutralize amine residues, followed by water.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container.

Regulatory & Safety Compliance
  • EPA (RCRA): While not explicitly P-listed or U-listed, the generator is responsible for determining characteristics. The presence of the fluorinated ring suggests incineration is the only environmentally responsible method to prevent groundwater contamination [1].

  • DOT (Transport):

    • If shipping pure waste: Likely UN 3259, Amines, solid, corrosive, n.o.s. or UN 3077, Environmentally hazardous substance, solid, n.o.s. depending on specific corrosivity testing.

    • Action: Consult your institution's EHS officer for shipping manifests.

  • Incineration Requirement: Fluorinated compounds require incinerators equipped with caustic scrubbers to neutralize Hydrogen Fluoride (HF) gas generated during combustion [2].

References
  • United States Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. 1-(4-Fluorobenzyl)piperazine (Analogous Safety Data). Available at: [Link]

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Handling

Personal protective equipment for handling 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine

Executive Safety Summary Treat as: High Potency Pharmacological Intermediate & Sensitizer. This guide defines the safety architecture for handling 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as: High Potency Pharmacological Intermediate & Sensitizer.

This guide defines the safety architecture for handling 1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine . As a piperazine derivative with a fluorinated benzyl moiety, this compound presents a dual-threat profile: the piperazine ring confers high risks of respiratory and dermal sensitization (chemical asthma/dermatitis), while the fluorinated motif increases lipophilicity, potentially enhancing dermal absorption and systemic bioavailability.

Immediate Hazard Profile:

Hazard Class Risk Level Critical Effect
Respiratory CRITICAL Potent sensitizer. Inhalation of dust can trigger irreversible asthmatic responses.
Dermal HIGH Corrosive/Irritant (alkaline nature). Potential for systemic toxicity via absorption.[1]

| Ocular | HIGH | Severe irritation or corneal damage due to basicity (


). |
| Systemic  | UNKNOWN  | Treat as pharmacologically active (serotonergic/dopaminergic modulation potential). |

The PPE Defense Matrix

Standard laboratory PPE is insufficient for this compound. The following matrix is designed based on permeation kinetics and sensitization thresholds.

Respiratory Protection (The Primary Defense)

Rationale: Piperazines have low odor thresholds but high sensitization potential. You cannot rely on smell to detect exposure.

  • Scenario A: Handling Solid/Powder (Open Bench)

    • Protocol:FORBIDDEN. Never handle the neat solid outside a certified fume hood.

  • Scenario B: Handling Solid/Powder (Inside Fume Hood)

    • Engineering Control: Fume hood face velocity must be validated >100 fpm (0.5 m/s).

    • PPE:[2][3][4] Surgical mask is useless . Use a fit-tested N95 (minimum) or P100 respirator as a backup to the hood in case of turbulence.

  • Scenario C: Spill Cleanup / Equipment Failure

    • PPE:[2][3][4]PAPR (Powered Air Purifying Respirator) with HEPA cartridges or a Full-Face Elastomeric Respirator with P100/Organic Vapor cartridges.

Dermal Protection (Glove Selection Logic)

Rationale: The fluorine substitution increases the solvent solubility and lipid permeability of the molecule. Thin nitrile gloves may offer protection against the solid, but dissolved solutions (especially in DMSO or DCM) can permeate rapidly.

TaskPrimary Glove (Inner)Secondary Glove (Outer)Rationale
Weighing Solid Nitrile (4 mil)Nitrile (Extended Cuff, 8 mil)Double-gloving provides a visual breach indicator and sacrificial layer.
Solubilized (MeOH/Water) Nitrile (4 mil)Neoprene or Nitrile (8 mil)Standard solvent resistance.
Solubilized (DCM/DMSO) Laminate (Silver Shield/4H) Nitrile (Heavy Duty)CRITICAL: Halogenated solvents permeate nitrile in <2 mins. Laminate is required to stop the carrier solvent.
Ocular Protection[5][6]
  • Standard: Chemical Splash Goggles (indirect venting).

  • Contraindicated: Safety glasses with side shields are not acceptable for powders or concentrated bases, as dust/aerosols can bypass the seal.

Operational Workflow: Weighing & Solubilization

This workflow minimizes the "Zone of Exposure" (ZoE).

HandlingProtocol Start START: Preparation Check Engineering Check: Verify Hood Flow >100fpm Start->Check Donning Donning Sequence: 1. Lab Coat (Tyvek preferred) 2. Goggles 3. Double Gloves Check->Donning Weighing Weighing Protocol: 1. Tare vial inside hood 2. Transfer solid (minimize dust) 3. Cap TIGHTLY before removing Donning->Weighing Decon Immediate Decon: Wipe exterior of vial with weak acid (Citric) then Ethanol Weighing->Decon Doffing Doffing Sequence: 1. Outer gloves (dispose in hood) 2. Wash inner gloves 3. Remove goggles/coat Decon->Doffing

Figure 1: Safe Handling Workflow. Note the "Cap TIGHTLY" step occurs inside the hood to prevent aerosol transport.

Detailed Protocol Steps:
  • Static Control: Use an anti-static gun or ionizer bar when weighing the solid. Piperazine derivatives are often "fly-away" powders; static charge can cause the powder to leap onto your gloves or cuffs.

  • Solvent Addition: Add solvent to the solid vial. Do not pour the solid into the solvent. This prevents splash-back of the active compound.

  • The "Dirty Hand / Clean Hand" Rule: Designate your non-dominant hand as "dirty" (touches the spatula/container) and your dominant hand as "clean" (touches the balance buttons/pipette).

Emergency Response & Disposal

Exposure Response Logic

Causality: The alkaline nature of the piperazine ring causes immediate tissue saponification (soap making) upon contact with skin lipids, followed by potential allergic sensitization.

EmergencyResponse Exposure Exposure Event Type Identify Type Exposure->Type Skin Dermal Contact Type->Skin Eye Ocular Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Action: 1. Drench 15 mins 2. NO Vinegar (Exothermic risk) 3. Soap & Water Skin->ActionSkin ActionEye Action: 1. Flush 15 mins 2. Hold eyelid open 3. Seek Ophthalmologist Eye->ActionEye ActionInhale Action: 1. Fresh Air 2. Corticosteroids (Medical) 3. Monitor for Asthma Inhale->ActionInhale

Figure 2: Emergency Response Decision Matrix. Note: Neutralization of skin burns with acid is contraindicated due to heat generation.

Disposal & Decontamination
  • Deactivation: Do not simply wash down the drain. The piperazine ring is stable.[5]

    • Spill Cleanup: Cover with a 1:1 mixture of kitty litter (bentonite) and sodium bisulfate (to neutralize the base) or a commercial spill pad.

    • Surface Cleaning: Wipe surfaces with 10% acetic acid or citric acid (to convert the free base to a water-soluble salt), followed by soap and water.

  • Waste Stream: All solid waste and contaminated gloves must go to High Hazard Incineration (Stream C). Do not use general trash.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Piperazine - Sensitisation and Corrosivity Data.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6]

  • Centers for Disease Control and Prevention (CDC). (2020). NIOSH Pocket Guide to Chemical Hazards: Piperazine dihydrochloride.

  • Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. Wiley. (Reference for Laminate vs. Nitrile permeation data).

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine
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